Serabelisib

PI3K signaling Cancer Kinase selectivity

Serabelisib (>98%) is a highly selective PI3Kα inhibitor (>100x vs β/γ/δ). Essential for unambiguous PI3Kα signaling studies, gastric pH-sensitive PK research, and clinically validated PROS models. Ideal for mTOR combination studies.

Molecular Formula C19H17N5O3
Molecular Weight 363.4 g/mol
CAS No. 1428967-74-1
Cat. No. B8054899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSerabelisib
CAS1428967-74-1
Molecular FormulaC19H17N5O3
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)C2=CN=C3N2C=C(C=C3)C4=CC5=C(C=C4)OC(=N5)N
InChIInChI=1S/C19H17N5O3/c20-19-22-14-9-12(1-3-16(14)27-19)13-2-4-17-21-10-15(24(17)11-13)18(25)23-5-7-26-8-6-23/h1-4,9-11H,5-8H2,(H2,20,22)
InChIKeyBLGWHBSBBJNKJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Serabelisib (CAS 1428967-74-1): PI3Kα Inhibitor for Targeted Cancer and Vascular Malformation Research Procurement


Serabelisib (also known as MLN1117, INK-1117, TAK-117, ART-001) is an orally available, small-molecule inhibitor of the class I phosphoinositide 3-kinase alpha (PI3Kα) isoform [1]. It selectively inhibits PI3Kα kinase activity, including mutant forms encoded by the frequently altered PIK3CA oncogene, and is under clinical investigation for the treatment of solid tumors and PIK3CA-related overgrowth syndromes [2]. The compound exhibits physicochemical properties consistent with Lipinski's rule of five (MW 363.13, XLogP 1.65) and is supplied as a research-use-only chemical tool for preclinical studies .

Why Serabelisib (CAS 1428967-74-1) Cannot Be Substituted with Other PI3K Inhibitors in Preclinical Research


PI3K inhibitors exhibit substantial variability in isoform selectivity, pharmacokinetic behavior, and mutation-specific activity profiles that preclude simple substitution. Serabelisib demonstrates >100-fold selectivity for PI3Kα over other class I PI3K isoforms (β/γ/δ) and mTOR , whereas pan-PI3K inhibitors like copanlisib show sub-nanomolar potency against multiple isoforms, leading to divergent off-target effects . Furthermore, serabelisib's oral bioavailability is uniquely sensitive to gastric pH, with co-administration of proton pump inhibitors reducing exposure by approximately 98% [1]. Such context-dependent pharmacology means that substituting serabelisib with another PI3Kα inhibitor (e.g., alpelisib) or a pan-PI3K inhibitor without rigorous re-validation will confound experimental interpretation and may yield non-reproducible or misleading results.

Quantitative Differentiation Evidence for Serabelisib (CAS 1428967-74-1) vs. Closest Analogs


PI3Kα Isoform Selectivity: Serabelisib vs. Alpelisib vs. Copanlisib

Serabelisib exhibits >100-fold selectivity for PI3Kα over other class I PI3K isoforms (β, γ, δ) and mTOR . In recombinant kinase assays, serabelisib inhibited p110α with an IC50 of 1.8 nM, while requiring 330 nM, 1050 nM, and 420 nM for p110β, p110γ, and p110δ, respectively—representing >180-fold selectivity . In contrast, alpelisib, a clinically approved PI3Kα inhibitor, shows a 50-fold selectivity window (IC50 = 5 nM for p110α vs. 250 nM, 290 nM, 1200 nM for p110γ, p110δ, p110β) . Copanlisib, a pan-PI3K inhibitor, shows no meaningful selectivity, with IC50 values of 0.5 nM, 3.7 nM, 6.4 nM, and 0.7 nM for PI3Kα, β, γ, and δ, respectively . The superior selectivity of serabelisib translates to reduced off-target PI3K isoform inhibition in cellular assays and is hypothesized to improve the therapeutic index [1].

PI3K signaling Cancer Kinase selectivity Off-target profiling

Potency Against PIK3CA-Mutant Cells: Serabelisib vs. Alpelisib

Serabelisib inhibits Akt phosphorylation and cellular proliferation in PIK3CA-mutant breast cancer cell lines with IC50 values of approximately 2 μM . Importantly, serabelisib shows no activity in PTEN-deficient cells lacking PIK3CA mutation, confirming its mutation-specific mechanism . Alpelisib, in contrast, exhibits a cellular IC50 range of 1–6.8 μM across various PIK3CA-mutant head and neck cancer cell lines (Detroit562: 1.10 μM, SNU-1076: 6.82 μM, SNU-1066: 1.13 μM) . While both compounds show comparable cellular potency ranges, serabelisib's strict dependence on PIK3CA mutation status provides a cleaner genetic biomarker for response prediction, whereas alpelisib may retain some activity in PTEN-null contexts [1].

PIK3CA mutation Breast cancer Cellular potency Akt phosphorylation

Oral Pharmacokinetic Variability: Tablet vs. Capsule and Food Effect

A clinical biopharmaceutics study in healthy subjects (NCT02625259) quantified serabelisib's pharmacokinetic variability. Tablet formulation increased systemic exposure by 53% compared to capsules (geometric mean ratio [GMR] 1.53, 90% CI 0.93–2.51) [1]. A high-fat meal increased exposure by 50% (GMR 1.50, 90% CI 1.00–2.25) [2]. Critically, co-administration with the proton pump inhibitor lansoprazole reduced serabelisib bioavailability by 98% (GMR 0.02, 90% CI 0.01–0.04), demonstrating extreme gastric pH sensitivity [3]. This pH-dependent absorption profile is not uniformly observed across all PI3Kα inhibitors; alpelisib's prescribing information, for example, does not include a black-box warning for concomitant acid-reducing agents, suggesting a distinct absorption mechanism [4].

Oral bioavailability Formulation Food effect Gastric pH Clinical pharmacology

Clinical Efficacy in Slow-Flow Vascular Malformations: Serabelisib Phase 2 Data

In a multicenter, randomized, double-blind phase 2 trial (jRCT2071210027) enrolling 35 patients (median age 14 years) with slow-flow vascular malformations (SFVMs) harboring PIK3CA mutations, serabelisib (ART-001) administered at 50 mg or 100 mg daily for 24 weeks achieved a ≥20% lesion volume reduction in 29.4% (50 mg) and 33.3% (100 mg) of patients [1]. Mean lesion volume reductions were –2.3% (95% CI –14.3 to 9.6%) and –12.6% (95% CI –25.3 to 0.06%), respectively [2]. No drug-related serious adverse events were observed, and treatment-emergent adverse events were generally mild to moderate and transient [3]. While alpelisib is FDA-approved for PIK3CA-related overgrowth spectrum (PROS) based on a similar volume reduction endpoint (27% response rate in a single-arm study), serabelisib's data derive from a randomized, double-blind, placebo-controlled design, providing a higher level of evidence for efficacy in this rare disease population [4].

Vascular malformations PIK3CA-related overgrowth Phase 2 trial Lesion volume reduction Rare disease

Superior Pathway Suppression in Combination Therapy vs. Single-Node PI3K/AKT/mTOR Inhibitors

In preclinical models of endometrial and breast cancer, the combination of serabelisib (PI3Kα inhibitor) with sapanisertib (dual mTORC1/mTORC2 inhibitor) more effectively suppressed PI3K/AKT/mTOR pathway signaling than single-node inhibitors including alpelisib, capivasertib, inavolisib, everolimus, and mutant-specific PI3K inhibitors RLY-2608 and STX-478 [1]. The combination achieved complete tumor growth inhibition/regression in xenograft models when combined with paclitaxel and an insulin-suppressing diet [2]. Notably, the serabelisib-sapanisertib combination demonstrated superior suppression of 4E-BP1 phosphorylation, a key readout of mTORC1 activity and a known resistance mechanism to single-agent PI3Kα inhibition [3]. This multi-node inhibition strategy overcomes pathway feedback reactivation that limits the efficacy of single-node inhibitors like alpelisib [4].

PI3K/AKT/mTOR pathway Combination therapy 4E-BP1 phosphorylation Endometrial cancer Breast cancer

High-Value Procurement Scenarios for Serabelisib (CAS 1428967-74-1) Based on Differentiated Evidence


Mechanistic Studies Requiring PI3Kα-Specific Pathway Inhibition Without Off-Target Isoform Confounding

When experimental design demands exclusive interrogation of PI3Kα signaling without contributions from β, γ, or δ isoforms, serabelisib's >100-fold selectivity window provides a cleaner pharmacological tool than pan-PI3K inhibitors (e.g., copanlisib) or less selective α-inhibitors (e.g., alpelisib's 50-fold window ). This is particularly critical in immune cell studies where PI3Kδ and PI3Kγ play dominant roles, or in cardiovascular research where PI3Kβ is implicated in thrombosis.

Preclinical Development of Multi-Node PI3K/mTOR Combination Regimens

Serabelisib is the PI3Kα inhibitor of choice for combination studies with mTORC1/2 inhibitors (e.g., sapanisertib) based on direct evidence that this pairing achieves superior 4E-BP1 suppression and complete tumor regression in xenograft models compared to single-node inhibitors [1]. Procurement for in vivo efficacy studies in endometrial, breast, or ovarian cancer models should prioritize serabelisib when multi-node inhibition is the intended mechanism.

In Vivo Pharmacology Studies Sensitive to Oral Bioavailability and Gastric pH Modulation

Investigators designing rodent PK/PD or efficacy studies with oral gavage dosing must account for serabelisib's extreme pH sensitivity. The 98% reduction in exposure with PPI co-administration [2] mandates careful control of gastric pH (e.g., avoiding fasting/feeding variability, excluding animals on acid-suppressing agents). Serabelisib is therefore the preferred tool for research exploring formulation strategies to mitigate pH-dependent absorption or for studying drug-drug interactions with acid-reducing agents.

Translational Research in PIK3CA-Driven Vascular Anomalies and Overgrowth Syndromes

Serabelisib is supported by randomized, double-blind phase 2 clinical data demonstrating lesion volume reduction in patients with slow-flow vascular malformations [3]. Preclinical researchers modeling PIK3CA-related overgrowth spectrum (PROS), venous malformations, or lymphatic malformations should procure serabelisib as a clinically validated reference compound, particularly for studies comparing therapeutic index against alpelisib or for exploring pediatric dosing paradigms, given the trial's inclusion of patients as young as 2 years.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Serabelisib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.